N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c22-26(23,18-8-7-15-4-1-2-5-17(15)14-18)21-20(19-6-3-13-25-19)16-9-11-24-12-10-16/h3,6-8,13-14,16,20-21H,1-2,4-5,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNUKWRJLLTBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC(C3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an oxane derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and reducing production costs. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonamide group yields amines .
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide: Shares a similar thiophene and oxane structure but differs in the acetamide group.
N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide: Similar structure with a naphthalene carboxamide group instead of the sulfonamide group.
Uniqueness
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and binding affinity, making it a valuable compound for various applications.
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 2310122-07-5 |
The structure features an oxane ring and a thiophene ring, which contribute to its unique electronic properties and potential interactions with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes by mimicking substrates or binding to active sites.
- Receptor Modulation : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, influencing biochemical pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- A series of tetrahydroquinoline derivatives bearing sulfonamide moieties were evaluated for their in vitro antitumor activity. Compounds demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, indicating significant potency compared to Doxorubicin (IC50 = 37.5 µg/mL) .
Antimicrobial Properties
The compound's potential antimicrobial properties have also been explored. Studies suggest that the presence of the thiophene ring enhances its activity against certain bacterial strains by disrupting bacterial cell wall synthesis or function.
Case Studies
- Study on Antitumor Efficacy :
-
Antimicrobial Screening :
- Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| Doxorubicin | Antitumor | 37.5 |
| Novel tetrahydroquinoline derivative | Antitumor | 2.5 - 12.5 |
| Related sulfonamide compound | Antimicrobial | Varies |
Q & A
Q. Core Techniques
- ¹H/¹³C NMR : Assign peaks for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet), thiophene aromatic protons (δ 6.8–7.5 ppm), and oxane methylene groups (δ 3.2–4.0 ppm). Compare with computed spectra (DFT) to resolve ambiguities .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (1540–1490 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the sulfonamide bond) .
Data Cross-Validation
Discrepancies between experimental and theoretical NMR shifts (e.g., ’s δ 2.1–2.3 ppm mismatches) may arise from solvent effects or conformational flexibility. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to clarify .
How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?
Q. Advanced Computational Workflow
Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to minimize energy and compute electrostatic potential surfaces .
Electronic Properties : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, demonstrates DFT’s accuracy in predicting correlation energies for similar aromatic systems .
Reactivity Predictions : Simulate reaction pathways (e.g., sulfonamide hydrolysis) using transition-state theory (IRC calculations).
Validation
Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine functional/basis set choices (e.g., CAM-B3LYP for better π-system accuracy) .
What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results during structure validation?
Q. Crystallographic Refinement
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for refinement. highlights SHELXL’s robustness for small-molecule structures .
- Discrepancy Resolution : If NMR suggests axial chirality (e.g., thiophene orientation) but crystallography shows planar geometry, re-examine crystal packing effects (e.g., π-stacking in ) or consider twinning (use PLATON’s TWIN law check) .
Q. Complementary Techniques
- EPR Spectroscopy : Detect paramagnetic impurities if crystallographic thermal parameters (Ueq) are anomalously high.
- Powder XRD : Confirm phase purity if single crystals are unavailable .
What methodologies are recommended for assessing the compound's solubility and stability under various experimental conditions?
Q. Physicochemical Profiling
- Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Use HPLC (C18 column, 220 nm detection) to quantify saturation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., free sulfonic acid) .
Advanced Formulation Screening
For poor aqueous solubility (common in sulfonamides), employ co-solvency (PEG 400) or micellar encapsulation (’s SPE methods for partitioning studies) .
How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the thiophene and tetrahydronaphthalene moieties?
Q. SAR Design Framework
Analog Synthesis : Modify thiophene (e.g., 3-substituted derivatives) and oxane (e.g., ring-expanded variants) while keeping the sulfonamide core constant .
Biological Assays : Test analogs in TNF-α inhibition assays (ELISA, IC50 determination), referencing ’s anti-inflammatory protocol .
Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to TNF-α’s active site.
Case Study
’s tetrahydro-naphthyl-N-acylhydrazones showed TNF-α IC50 values <10 μM. Apply similar dose-response curves to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
